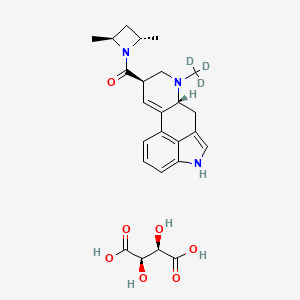
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) is a compound belonging to the lysergamide class. It is a derivative of lysergic acid and is structurally similar to other psychedelic compounds.
Métodos De Preparación
The synthesis of Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) involves several steps. The synthetic route typically starts with lysergic acid, which undergoes a series of chemical reactions to form the desired compound. The reaction conditions often include the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. In biology, it is studied for its interactions with various biological targets, including receptors and enzymes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) involves its interaction with specific molecular targets, such as the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, resulting in the compound’s effects on the central nervous system. The exact molecular pathways involved in its action are still under investigation, but it is known to modulate neurotransmitter release and receptor activity .
Comparación Con Compuestos Similares
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) is structurally similar to other compounds in the lysergamide class, such as lysergic acid diethylamide (LSD), 1cP-LSD, and AL-LAD. it is unique in its specific structural modifications, which confer distinct pharmacological properties. For example, it has a constrained diethylamide group in an azetidine ring, which affects its binding affinity and potency compared to other lysergamides .
Similar compounds include:
- Lysergic acid diethylamide (LSD)
- 1cP-LSD
- AL-LAD
- ETH-LAD
- PRO-LAD
Propiedades
Fórmula molecular |
C25H31N3O7 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
[(6aR,9R)-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H25N3O.C4H6O6/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15;5-1(3(7)8)2(6)4(9)10/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,13-,15+,19+;1-,2-/m01/s1/i3D3; |
Clave InChI |
PBBQWKVPRYKGDF-OZKDZRKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5[C@H](C[C@@H]5C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















